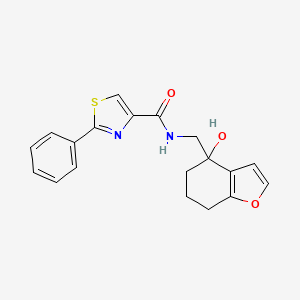

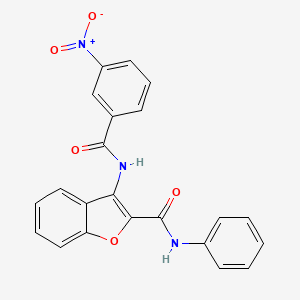

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is 3-Nitrobenzamide . It’s an organic aromatic compound with the formula C7H6N2O3 . It’s used for research and development .

Molecular Structure Analysis

The molecular structure of 3-Nitrobenzamide is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of a similar compound, N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, involved the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Physical And Chemical Properties Analysis

3-Nitrobenzamide has a molecular weight of 166.13 g/mol . It’s a solid at room temperature with a melting point of 140-143 °C (lit.) .Scientific Research Applications

Nitroreductase Enzyme Activation

Nitroreductase enzymes, identified in cancer research, convert compounds like 5-(aziridin-1-yl)-2,4-dinitrobenzamide to cytotoxic agents for therapeutic applications, illustrating the role of nitro compounds in developing anticancer strategies (Knox et al., 1988).

Corrosion Inhibition

N-phenyl-benzamide derivatives, including those with nitro substituents, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of nitro groups can impact the inhibition efficiency, providing insights into how 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide might behave in similar applications (Mishra et al., 2018).

Polymer Science

Research into polymers has explored compounds with nitrobenzamide components for synthesizing thermally stable materials. These studies offer a glimpse into the potential for using 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide in developing new polymers with enhanced properties (Mehdipour‐Ataei et al., 2004).

Crystal Engineering

The interplay between hydrogen and halogen bonds in crystal structures, including those involving nitrobenzamide compounds, underscores the potential for designing novel crystalline materials with desired properties. This area might be relevant for the structural analysis and material applications of 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide (Saha et al., 2005).

Medicinal Chemistry

Nitrobenzamides have been studied for their photoreactivity and potential in medicinal applications, suggesting a pathway for investigating 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide in drug development or as a bioactive probe (Gunn & Stevens, 1973).

Safety And Hazards

properties

IUPAC Name |

3-[(3-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-21(14-7-6-10-16(13-14)25(28)29)24-19-17-11-4-5-12-18(17)30-20(19)22(27)23-15-8-2-1-3-9-15/h1-13H,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFNMPNFEMUOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)

![4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2713890.png)

![4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid](/img/structure/B2713895.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2713896.png)

![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)

![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)

![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)

![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)